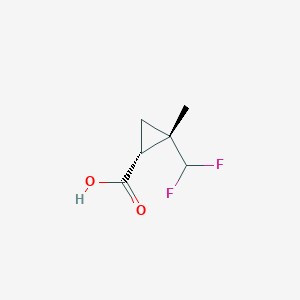![molecular formula C26H21N3O5 B2984550 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 877657-03-9](/img/structure/B2984550.png)
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups including a tolyl group, a benzofuro group, a pyrimidinone group, and an acetamide group. The tolyl group is a functional group related to toluene . They are considered nonpolar and hydrophobic groups .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tolyl group can exist in three possible structural isomers: ortho, meta, and para .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, tolyl groups can be involved in nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tolyl group would likely make the compound nonpolar and hydrophobic .Scientific Research Applications
Anticancer Activity
Research focusing on derivatives similar to the specified compound demonstrates significant potential in anticancer applications. For instance, Al-Sanea et al. (2020) explored the anticancer activity of certain aryloxy groups attached to the pyrimidine ring, indicating appreciable cancer cell growth inhibition across various cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment Al-Sanea et al., 2020.
Radioligand Imaging
Dollé et al. (2008) described the synthesis and application of DPA-714, a compound within the same chemical family, for in vivo imaging using positron emission tomography (PET). This study emphasizes the use of pyrimidine derivatives in the development of diagnostic tools for various diseases, including neurological conditions Dollé et al., 2008.
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents. Their study provides insights into the application of pyrimidine derivatives in creating new therapeutic agents for managing pain and inflammation Abu‐Hashem et al., 2020.
Antimicrobial Agents
Hossan et al. (2012) explored the synthesis of pyrimidinone and oxazinone derivatives as antimicrobial agents. Their research supports the potential of compounds within the same family as effective antibacterial and antifungal treatments Hossan et al., 2012.
Solubility and Drug Delivery
Shakeel et al. (2016) investigated the solubility and thermodynamics of a dihydropyrimidine derivative, addressing the challenge of poor drug solubility in aqueous media. This study highlights the importance of solubility studies for the effective delivery of drug compounds Shakeel et al., 2016.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O5/c1-16-7-11-18(12-8-16)29-25(31)24-23(20-5-3-4-6-21(20)34-24)28(26(29)32)15-22(30)27-17-9-13-19(33-2)14-10-17/h3-14H,15H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLXKSKTKLUOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


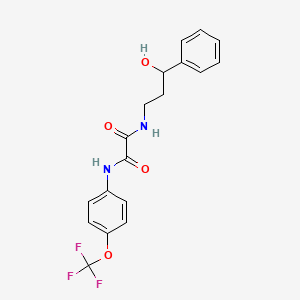

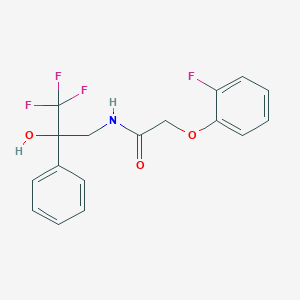
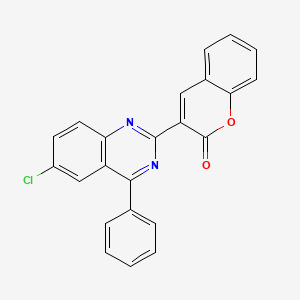

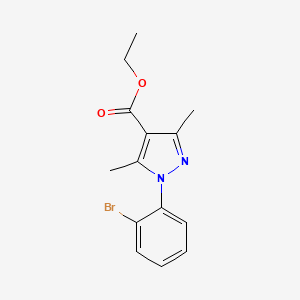
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2984479.png)

![4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2984483.png)

![4-(N,N-diallylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984485.png)
![Methyl 2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B2984488.png)
